Regiochemical Differentiation: 6-CF2H vs. 3-CF2H Indoline Scaffolds
The position of the difluoromethyl group on the indoline ring dictates electronic distribution and steric accessibility. Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate has the CF2H group at the para-like 6-position relative to the indoline nitrogen, whereas the 3-position isomer (CAS 1565823-43-9) places the group at the meta-like saturated carbon. Computational modeling and synthetic studies indicate that para-selective C-H difluoromethylation of indolines, which generates the 6-substituted product, proceeds with distinct regioselectivity and yields (moderate to good) under ruthenium catalysis, while 3-substituted products require entirely different synthetic routes (e.g., visible-light-mediated dearomatization) [1][2]. The 6-CF2H isomer presents a different hydrogen-bond donor capacity (CF2H acts as a weak H-bond donor) and lipophilicity profile compared to the 3-CF2H isomer, which can influence target binding and pharmacokinetics.
| Evidence Dimension | Regiochemical position of CF2H group |
|---|---|
| Target Compound Data | 6-(difluoromethyl) substitution on indoline; MW 269.29 g/mol; para-like electronic conjugation with indoline nitrogen |
| Comparator Or Baseline | 3-(difluoromethyl)indoline (CAS 1565823-43-9); MW 169.17 g/mol; meta-like position, saturated carbon attachment |
| Quantified Difference | Regioisomeric shift; distinct synthetic routes required; different electronic Hammett parameters (sigma_para vs sigma_meta) |
| Conditions | Synthetic methodology studies; Ru-catalyzed C-H activation for 6-substituted; photochemical dearomatization for 3-substituted |
Why This Matters
In SAR-driven procurement, selecting the correct regioisomer is critical; the 6-CF2H isomer is specifically required for para-selective target engagement in HDAC inhibitor programs as documented in patent literature [3].
- [1] Yuan, C. et al. Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives. 2018. S-EPMC5864885. View Source
- [2] Synthesis of Functionalized Spirocyclic Indolines by Visible Light-Induced One-Pot Sequential Difluoromethylative Dearomatization. Adv. Synth. Catal. 2019, 10.1002/adsc.201900755. View Source
- [3] US Patent 10,246,455. Histone deacetylase inhibitors. Fused bicycle indol, indoline, azoindole, or azoindoline compounds. View Source
